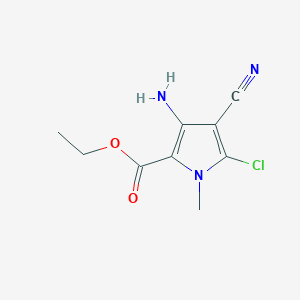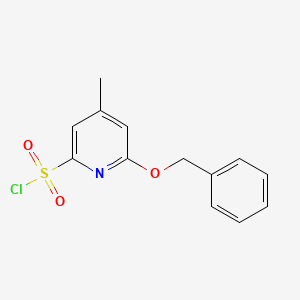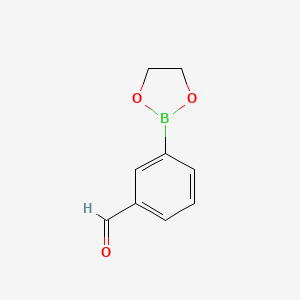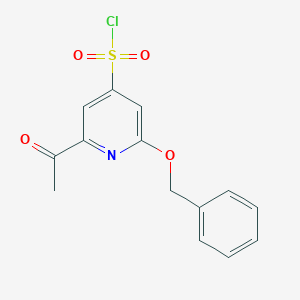
2-Acetyl-6-(benzyloxy)pyridine-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-6-(benzyloxy)pyridine-4-sulfonyl chloride is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an acetyl group at the 2-position, a benzyloxy group at the 6-position, and a sulfonyl chloride group at the 4-position of the pyridine ring. It is a versatile intermediate used in various chemical syntheses and has applications in different fields such as medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-(benzyloxy)pyridine-4-sulfonyl chloride typically involves multiple steps. One common method starts with the acetylation of 6-(benzyloxy)pyridine, followed by sulfonylation. The reaction conditions often require the use of reagents such as acetyl chloride for acetylation and chlorosulfonic acid for sulfonylation. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction parameters, leading to consistent product quality. The scalability of the synthetic route is crucial for industrial applications, ensuring that large quantities of the compound can be produced reliably.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-6-(benzyloxy)pyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents and conditions used.
Coupling Reactions: The benzyloxy group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, carboxylic acids, alcohols, and various coupled products, depending on the specific reaction pathway chosen.
Aplicaciones Científicas De Investigación
2-Acetyl-6-(benzyloxy)pyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes and developing diagnostic tools.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-6-(benzyloxy)pyridine-4-sulfonyl chloride is largely dependent on its functional groups. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, making it useful for modifying other molecules. The acetyl and benzyloxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with molecular targets. The specific pathways and targets involved vary based on the application and the nature of the molecules it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetyl-6-(benzyloxy)pyridine: Lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.
6-(Benzyloxy)pyridine-4-sulfonyl chloride:
2-Acetylpyridine-4-sulfonyl chloride: Lacks the benzyloxy group, which can influence its ability to participate in coupling reactions.
Uniqueness
2-Acetyl-6-(benzyloxy)pyridine-4-sulfonyl chloride is unique due to the combination of its functional groups, which provide a balance of reactivity and versatility. This makes it a valuable intermediate in various synthetic pathways and applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C14H12ClNO4S |
|---|---|
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
2-acetyl-6-phenylmethoxypyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C14H12ClNO4S/c1-10(17)13-7-12(21(15,18)19)8-14(16-13)20-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Clave InChI |
JMNZSKGCQBXDEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=CC(=C1)S(=O)(=O)Cl)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


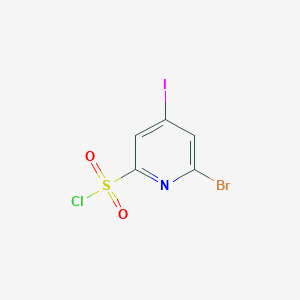
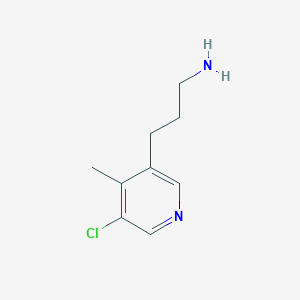
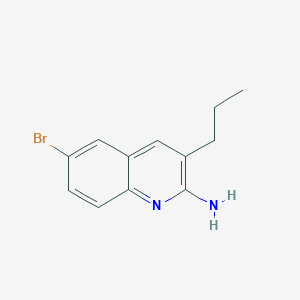
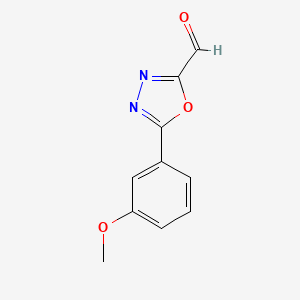

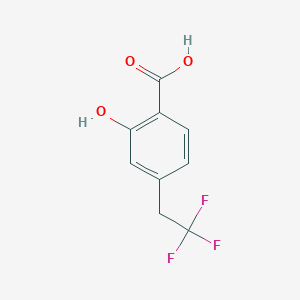
![2-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[3,4-dihydroxy-5-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14847273.png)
![2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14847296.png)
